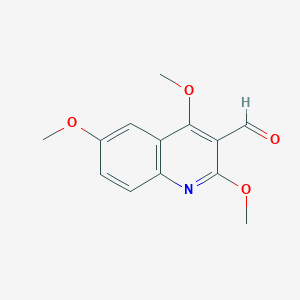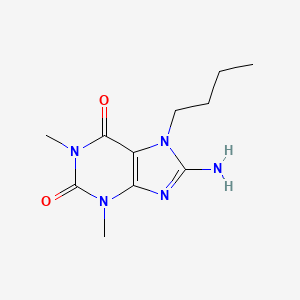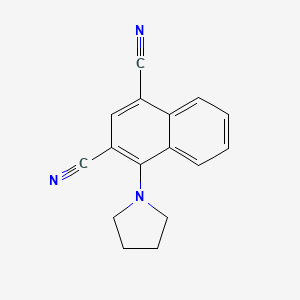![molecular formula C14H14O4 B11865974 1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid](/img/structure/B11865974.png)
1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid is a spirocyclic compound characterized by a unique structural motif where a cyclopentane ring is fused to an isochroman ring system
Méthodes De Préparation
The synthesis of 1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides . This reaction is often catalyzed by simple and inexpensive catalysts like NaOH, which promotes chemo- and diastereo-selective formation of the spirocyclic structure . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent yields and purity.
Analyse Des Réactions Chimiques
1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that derivatives of this compound can inhibit enzymes like DNA gyrase and cyclin-dependent kinase 6 (CDK6), which are crucial for bacterial replication and cancer cell proliferation, respectively . The compound’s spirocyclic structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid can be compared to other spirocyclic compounds such as spiro[cyclopentane-1,3’-oxindole] and oxa-spirocycles . These compounds share similar structural features but differ in their specific ring systems and functional groups. For example:
Spiro[cyclopentane-1,3’-oxindole]: This compound has an oxindole ring instead of an isochroman ring, which affects its reactivity and biological activity.
Oxa-spirocycles: These compounds incorporate an oxygen atom into the spirocyclic unit, improving water solubility and reducing lipophilicity.
The uniqueness of 1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H14O4 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
1-oxospiro[4H-isochromene-3,1'-cyclopentane]-4-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c15-12(16)11-9-5-1-2-6-10(9)13(17)18-14(11)7-3-4-8-14/h1-2,5-6,11H,3-4,7-8H2,(H,15,16) |
Clé InChI |
WIVDZWMYBLVILF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C(C3=CC=CC=C3C(=O)O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride](/img/structure/B11865940.png)
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)




![1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)-](/img/structure/B11865962.png)
![8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11865970.png)
